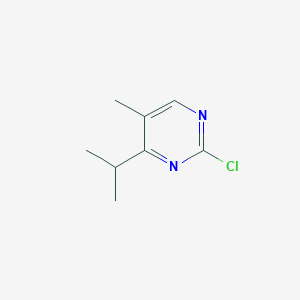
2-Chloro-4-isopropyl-5-methylpyrimidine
説明
2-Chloro-4-isopropyl-5-methylpyrimidine is an organic compound with the molecular formula C8H11N2Cl. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-isopropyl-5-methylpyrimidine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-methylpyrimidine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent, and reaction time .
化学反応の分析
Types of Reactions
2-Chloro-4-isopropyl-5-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thi
生物活性
2-Chloro-4-isopropyl-5-methylpyrimidine is a compound of significant interest due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown its effectiveness against various pathogens, including bacteria and fungi. The compound's mechanism often involves interference with nucleic acid synthesis or inhibition of specific enzyme activities critical for microbial growth.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Activity Observed | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | Disruption of cell wall synthesis |
| Escherichia coli | Moderate inhibition | Interference with protein synthesis |
| Candida albicans | Antifungal activity | Inhibition of ergosterol biosynthesis |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects . Pyrimidine derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By reducing the production of prostaglandins, these compounds can alleviate inflammation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound helps in optimizing its biological activity. Modifications to the pyrimidine ring or substituents can significantly influence its potency and selectivity against various targets.
Table 2: SAR Analysis of Pyrimidine Derivatives
| Compound | Substituents | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Cl, Isopropyl, Methyl | Antimicrobial | 15 |
| 4-Chloro-6-isopropyl-5-methylpyrimidine | Cl, Isopropyl | Moderate antifungal | 25 |
| 6-Methylpyrimidin-4(3H)-one | Methyl | Weak antibacterial | >50 |
Case Studies
- Antimicrobial Synergy : A study demonstrated that combining this compound with existing antibiotics enhanced efficacy against resistant Staphylococcus aureus strains. This synergy suggests potential for developing new therapeutic strategies against antibiotic-resistant infections .
- Fungal Inhibition : Research highlighted the antifungal activity of this compound against Candida species, showing significant inhibition of biofilm formation, which is critical in chronic infections .
特性
IUPAC Name |
2-chloro-5-methyl-4-propan-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-5(2)7-6(3)4-10-8(9)11-7/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRFEWDDNILWRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















